1-(3-Chloro-2-cyclopropylmethoxy-phenyl)-ethylamine
Overview
Description
1-(3-Chloro-2-cyclopropylmethoxy-phenyl)-ethylamine is a useful research compound. Its molecular formula is C12H16ClNO and its molecular weight is 225.71 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Bioactivity
Synthesis, Antiinflammatory, and Analgesic Activity Evaluation of Some Pyrimidine Derivatives discusses the synthesis and screening of compounds for anti-inflammatory and analgesic activities. Although not directly mentioning the specific compound, the study involves the use of similar chemical structures, indicating potential applications in drug development for anti-inflammatory and analgesic purposes (Sondhi et al., 2009).
Biomedical Applications
Polydopamine Particles as Nontoxic, Blood Compatible, Antioxidant, and Drug Delivery Materials highlights the biomedical applications of polydopamine particles, which share functional groups with the compound . This study demonstrates the potential of similar compounds in creating biocompatible and antioxidant materials suitable for drug delivery systems (Sahiner et al., 2018).
Agricultural Science
1-Methylcyclopropene A Review
explores the use of 1-methylcyclopropene (1-MCP), a compound that shares the cyclopropyl group with the chemical . This review discusses the broad applications of 1-MCP in delaying ripening and extending the shelf life of fruits and vegetables, suggesting potential agricultural applications for similarly structured compounds (Blankenship & Dole, 2003).
Material Science
Cyclodextrins in Polymer Chemistry describes the enzymatically catalyzed oxidative polymerization of para-functionalized phenol derivatives, a process relevant to material science and engineering. This study indicates the potential use of similar chemical entities in the synthesis and modification of polymers for various applications (Pang et al., 2003).
Properties
IUPAC Name |
1-[3-chloro-2-(cyclopropylmethoxy)phenyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-8(14)10-3-2-4-11(13)12(10)15-7-9-5-6-9/h2-4,8-9H,5-7,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXSRTVWHRWVHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Cl)OCC2CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.